molecular formula C15H14O4 B1414760 2-(2-Ethoxyphenoxy)benzoic acid CAS No. 1021245-76-0

2-(2-Ethoxyphenoxy)benzoic acid

Cat. No.: B1414760
CAS No.: 1021245-76-0
M. Wt: 258.27 g/mol
InChI Key: RFTUVUFIWSPYPX-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenoxy)benzoic acid is an organic compound with the molecular formula C15H14O4 It is characterized by the presence of an ethoxy group attached to a phenoxy group, which is further connected to a benzoic acid moiety

Scientific Research Applications

Environmental Remediation and Adsorption

A study focused on using chemically modified activated carbon for the adsorption-based recovery of cobalt from aqueous media. 2-Hydroxy-5-methoxy benzoic acid was employed for surface modification of the adsorbent, demonstrating high efficiency in cobalt ion removal, showcasing its potential in water treatment technologies J. K. Gunjate et al., 2020.

Antimicrobial Activities

Research on the antimicrobial activity of new 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides against various bacteria and fungi revealed specific activity, highlighting the compound's potential as a basis for developing new antimicrobial agents O. Drăcea et al., 2010.

Synthetic Chemistry and Materials Science

Electrophoretic deposition of TiO2 and composite TiO2-MnO2 films employed benzoic acid and phenolic molecules as charging additives. This study showcased the role of benzoic acid derivatives in facilitating the deposition process, indicating their significance in developing advanced materials K. Wu et al., 2010.

Bioactive Compound Synthesis

The synthesis and characterization of luminescent lanthanide complexes with similar benzoic acids, including 2-(1-methoxyvinyl) benzoic acid, were explored, demonstrating the compound's utility in creating materials with specific optical properties Tonghuan Liu et al., 2009.

Pharmacokinetics and Bioavailability Studies

A validated HPLC-ESI-MS/MS method for the quantification of 2-hydroxy-4-methoxy benzoic acid in rat plasma was developed, facilitating the study of the compound's pharmacokinetics and bioavailability. This research is critical for understanding the biological effects and potential therapeutic applications of benzoic acid derivatives Sreenath Nair et al., 2014.

Safety and Hazards

2-(2-Ethoxyphenoxy)benzoic acid is classified under GHS07 for safety. It may cause skin irritation (H315), serious eye damage (H318), and specific target organ toxicity through repeated exposure (H372). Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethoxyphenoxy)benzoic acid typically involves the reaction of 2-ethoxyphenol with 2-bromobenzoic acid under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the bromobenzoic acid, leading to the formation of the desired product. The reaction conditions often include the use of a base such as potassium carbonate in

Properties

IUPAC Name

2-(2-ethoxyphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-2-18-13-9-5-6-10-14(13)19-12-8-4-3-7-11(12)15(16)17/h3-10H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTUVUFIWSPYPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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